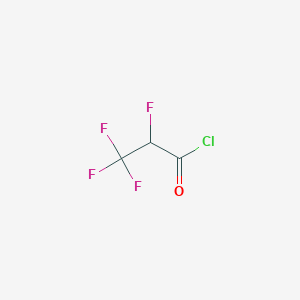
2,3,3,3-Tetrafluoropropionyl chloride
説明
2,3,3,3-Tetrafluoropropionyl chloride is a chemical compound with the linear formula C3HClF4O . It is used in various scientific research and development applications .
Molecular Structure Analysis
The molecular structure of 2,3,3,3-Tetrafluoropropionyl chloride is represented by the InChI code1S/C3HClF4O/c4-1(9)3(7,8)2(5)6/h2H . The molecular weight of this compound is 164.49 . Physical And Chemical Properties Analysis
The physical and chemical properties of 2,3,3,3-Tetrafluoropropionyl chloride include a molecular weight of 164.49 , and it is a solid substance . More specific properties such as melting point, boiling point, density, and refractive index are not provided in the search results.科学的研究の応用
Organic Synthesis
- Synthesis of Enol Ethers and Vinyl Sulfides : 2,3,3,3‐Tetrafluoropropene is a fluorinated building block used in the synthesis of α‐trifluoromethyl enol ethers, showing potential in various organic synthesis applications (Murray et al., 2019).
Medicinal Chemistry
- Trifluoromethylation of Aryl Chlorides : The trifluoromethyl group, derivable from 2,3,3,3-Tetrafluoropropionyl chloride, plays a significant role in pharmaceuticals. It acts as an electron density attractor in molecules, enhancing interactions with proteins (Cho et al., 2010).
Photoaffinity Labeling
- Labeling Enzymes : 2-Diazo-3,3,3-trifluoropropionyl chloride is used in photoaffinity labeling of enzymes. Its derivatives are stable and undergo photolysis with less rearrangement, making them suitable for specific labeling applications (Chowdhry et al., 1976).
Biotransformation Studies
- Investigation in Animals : The biotransformation of 2,3,3,3-Tetrafluoropropene has been studied in animals. It's used as a refrigerant and undergoes specific metabolic transformations (Schuster et al., 2008).
Electrochemistry
- Ionic Liquid Study : The electrochemistry of imidazolium tetrafluoroborate ionic liquids has been examined, with implications for various industrial applications. Impurity chloride was identified in this context (Xiao & Johnson, 2003).
Catalysis
- Selective Oxygen Reduction : Water-soluble iron porphyrin electrocatalysts, involving fluorine atoms, have been shown to be effective for the reduction of dioxygen in aqueous solutions (Matson et al., 2012).
Surfactant-Stabilized Colloids
- Rhodium Colloidal Suspensions : The study of novel counter-anions, including tetrafluoroborate, in surfactant-stabilized rhodium colloids, has implications for catalytic properties and industrial applications (Guyonnet Bilé et al., 2011).
Fluorescence Sensing
- Chloride Optical Sensor : A chloride-selective compound based on calix[4]arene demonstrated significant potential in ratiometric optical sensing, relevant for analytical applications (Schazmann et al., 2006).
Safety and Hazards
特性
IUPAC Name |
2,3,3,3-tetrafluoropropanoyl chloride | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3HClF4O/c4-2(9)1(5)3(6,7)8/h1H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GMRSPMMMBKHFKU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C(=O)Cl)(C(F)(F)F)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3HClF4O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
164.48 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2,3,3,3-Tetrafluoropropionyl chloride | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




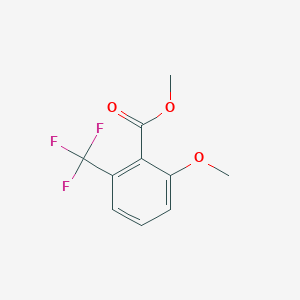
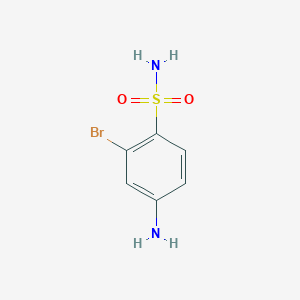

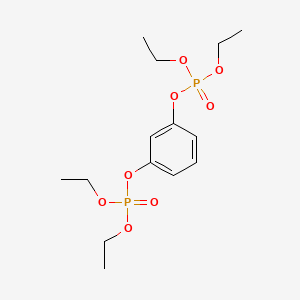
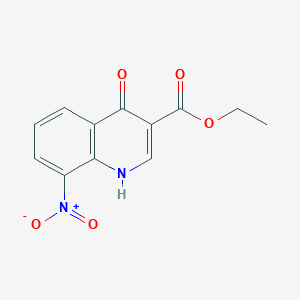
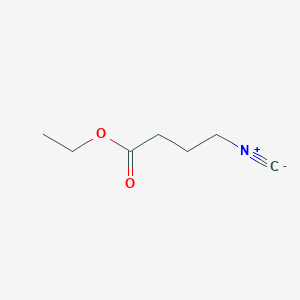
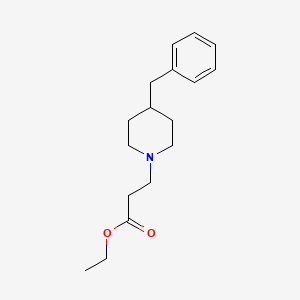
![4,5-dichloro-2-[2,6-dichloro-4-(trifluoromethyl)phenyl]pyridazin-3(2H)-one](/img/structure/B3039487.png)
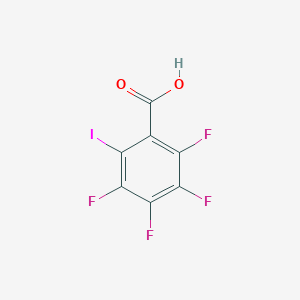
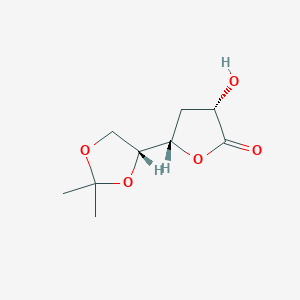


![2-[1-(2-Hydroxyethyl)pyridinium-4-yl]-3-phenylprop-2-ene-1-sulfonate](/img/structure/B3039495.png)